molecular formula C15H22ClN B1433478 2-(1,2,3,4-Tetrahydronaphthalen-1-ylmethyl)pyrrolidine hydrochloride CAS No. 1795186-46-7

2-(1,2,3,4-Tetrahydronaphthalen-1-ylmethyl)pyrrolidine hydrochloride

Cat. No.: B1433478
CAS No.: 1795186-46-7
M. Wt: 251.79 g/mol
InChI Key: UQVQCMTVBBADAZ-UHFFFAOYSA-N
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Description

2-(1,2,3,4-Tetrahydronaphthalen-1-ylmethyl)pyrrolidine hydrochloride is a bicyclic organic compound featuring a pyrrolidine ring substituted with a tetrahydronaphthalene (tetralin) group. Key properties from available data include:

  • Molecular Formula: C₁₄H₁₉N·HCl
  • Molecular Weight: 201.31 g/mol (free base) + HCl contribution .
  • CAS Number: 95092-06-1 . However, the provided evidence lacks details on synthesis, purity, pharmacological activity, or safety profiles.

Properties

IUPAC Name

2-(1,2,3,4-tetrahydronaphthalen-1-ylmethyl)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N.ClH/c1-2-9-15-12(5-1)6-3-7-13(15)11-14-8-4-10-16-14;/h1-2,5,9,13-14,16H,3-4,6-8,10-11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQVQCMTVBBADAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1)CC3CCCN3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2,3,4-Tetrahydronaphthalen-1-ylmethyl)pyrrolidine hydrochloride typically involves the reaction of 1,2,3,4-tetrahydronaphthalene with pyrrolidine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and specific solvents to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient and consistent production of large quantities of the compound while maintaining high purity levels .

Chemical Reactions Analysis

Types of Reactions

2-(1,2,3,4-Tetrahydronaphthalen-1-ylmethyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions involving this compound generally require specific conditions such as controlled temperatures, pH levels, and the presence of catalysts to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions typically produce alcohols .

Scientific Research Applications

2-(1,2,3,4-Tetrahydronaphthalen-1-ylmethyl)pyrrolidine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1,2,3,4-Tetrahydronaphthalen-1-ylmethyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Pyrrolidine Derivatives

For example:

  • 2-(3,4-Dihydroxyphenyl)ethylamine Hydrochloride (Dopamine Hydrochloride): Molecular Formula: C₈H₁₁NO₂·HCl CAS Number: 62-31-7 . Key Differences:
  • Dopamine hydrochloride features a catechol (3,4-dihydroxyphenyl) group and a short ethylamine chain, contrasting with the tetralin-pyrrolidine system of the target compound.

Tetralin-Containing Compounds

Tetralin (1,2,3,4-tetrahydronaphthalene) is a bicyclic structure used in fragrances, dyes, and pharmaceuticals. Examples include:

  • Tetralin Itself: Molecular Formula: C₁₀H₁₂ Applications: Solvent, precursor in organic synthesis.

Data Table: Structural Comparison

Property 2-(1,2,3,4-Tetrahydronaphthalen-1-ylmethyl)pyrrolidine HCl Dopamine HCl Tetralin
Molecular Formula C₁₄H₁₉N·HCl C₈H₁₁NO₂·HCl C₁₀H₁₂
Molecular Weight (g/mol) 201.31 (free base) + HCl 189.64 132.21
Key Functional Groups Pyrrolidine, tetralin Catechol, ethylamine Bicyclic hydrocarbon
Known Pharmacological Roles Not reported Neurotransmitter Solvent, precursor
Safety Data (GHS) Not available Available Not applicable

Research Findings and Limitations

  • Synthesis and Applications : Evidence gaps preclude discussion of synthetic routes or biological activity.

Biological Activity

2-(1,2,3,4-Tetrahydronaphthalen-1-ylmethyl)pyrrolidine hydrochloride is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring linked to a tetrahydronaphthalene moiety. Its molecular formula is C13H17ClN, and it is typically encountered as a hydrochloride salt. The structural configuration contributes to its biological interactions.

Pharmacological Activities

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. It has been tested against various bacterial strains with promising results indicating inhibition of growth at certain concentrations .
  • Anticancer Potential : The compound has shown cytotoxic effects in vitro against cancer cell lines. For instance, studies have demonstrated its ability to induce apoptosis in specific cancer cells, potentially through mechanisms involving the modulation of apoptotic pathways .

The precise mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that:

  • Enzyme Inhibition : The compound may interact with specific enzymes or receptors involved in cellular signaling pathways. This interaction could lead to altered cell proliferation and survival rates .
  • Protein Interaction : Molecular dynamics simulations have suggested that the compound may stabilize certain protein-protein interactions critical for cellular functions .

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

  • Antimicrobial Studies : A study evaluating the antimicrobial efficacy against Pseudomonas aeruginosa found that derivatives of pyrrolidine compounds exhibited significant inhibition of bacterial growth. This suggests potential for development as an antibacterial agent .
  • Cytotoxicity Assays : In vitro assays conducted on various cancer cell lines revealed that the compound could reduce cell viability significantly compared to control groups. The IC50 values were determined to assess potency .
  • Mechanistic Insights : Research utilizing fluorescence assays indicated that modifications in the structural components of the compound can enhance its binding affinity to target proteins involved in disease pathways .

Data Summary Table

Activity TypeModel/Cell LineResultReference
AntimicrobialPseudomonas aeruginosaSignificant growth inhibition
CytotoxicityVarious cancer cell linesReduced viability (IC50 < 10 µM)
Protein InteractionMolecular dynamics simulationStabilization of protein interactions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1,2,3,4-Tetrahydronaphthalen-1-ylmethyl)pyrrolidine hydrochloride
Reactant of Route 2
2-(1,2,3,4-Tetrahydronaphthalen-1-ylmethyl)pyrrolidine hydrochloride

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